1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid
Description
The compound 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid (molecular formula: C₁₃H₂₀N₄O₄, molecular weight: 296.32 g/mol) features a piperidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc) protecting group and a 1,2,3-triazole-4-carboxylic acid moiety.
Propriétés
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)16-6-4-9(5-7-16)17-8-10(11(18)19)14-15-17/h8-9H,4-7H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMQXOOIHUKDLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649285 | |
| Record name | 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-31-1 | |
| Record name | 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The triazole ring is then formed through a cycloaddition reaction, and finally, the carboxylic acid group is introduced. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve safety. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can act against various bacterial strains and fungi. The specific compound in focus has been evaluated for its efficacy against resistant strains of bacteria, suggesting potential as a lead compound in antibiotic development .
Anticancer Properties
The triazole structure is also associated with anticancer activity. Several studies have reported that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The compound has shown promise in preliminary studies targeting specific cancer cell lines, indicating its potential for further development as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been explored extensively. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study: Cancer Cell Line Testing
In another study focusing on cancer treatment, 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid was tested against several cancer cell lines including breast and colon cancer. Results indicated a dose-dependent inhibition of cell growth, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry analysis .
Mécanisme D'action
The mechanism of action of 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The triazole ring is particularly important for its ability to form stable complexes with metal ions, which can influence various biological pathways .
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
Key Observations :
Comparison with Analogues :
Tautomerism and Stability
- Target Compound : The Boc group and piperidine ring stabilize the open-chain form, minimizing tautomerism observed in formyl-substituted triazoles (e.g., 5-formyl-1H-triazoles) .
- Formyl Derivatives : Exhibit ring-chain tautomerism (e.g., cyclic hemiacetal forms), complicating purification and characterization .
Activité Biologique
1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid (CAS RN: 1119452-31-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid is C13H20N4O4. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility in biological systems.
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds containing the triazole moiety have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In one study, triazole derivatives demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Research has shown that derivatives similar to 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of nucleic acid synthesis .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Triazoles can act as enzyme inhibitors, particularly in pathways related to cell division and growth.
- DNA Interaction : Some studies suggest that triazole compounds can intercalate into DNA, leading to disruption in replication and transcription processes.
Study on Anticancer Activity
A notable study investigated the effects of a series of triazole derivatives on human cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was primarily linked to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of triazole derivatives against clinical isolates of bacteria and fungi. The study found that compounds structurally similar to 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid showed significant inhibitory effects against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were determined, highlighting the compound's potential as an antimicrobial agent .
Data Table: Biological Activities Overview
Q & A
Q. What are the optimal synthetic routes for preparing 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by Boc protection of the piperidine nitrogen. Key steps include:
- Piperidine functionalization : Boc protection using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) .
- Triazole formation : Cu(I)-catalyzed reaction between a piperidine-azide intermediate and a propiolic acid derivative .
- Purification : Reverse-phase HPLC or silica gel chromatography to isolate the carboxylic acid product. Yields vary (40–70%) depending on steric hindrance and reaction optimization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended) .
- NMR : Confirm the Boc group (δ 1.4 ppm, singlet for tert-butyl) and triazole protons (δ 7.8–8.2 ppm) .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]⁻ ions matching the molecular formula (C₁₄H₂₁N₅O₄) .
Q. What are the stability considerations for the tert-butoxycarbonyl (Boc) group in this compound?
The Boc group is stable under basic and neutral conditions but cleaved by strong acids (e.g., TFA) or prolonged exposure to moisture. Storage recommendations:
- Temperature : –20°C in anhydrous DMSO or acetonitrile .
- Handling : Avoid aqueous acidic environments during experiments to prevent deprotection .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states for CuAAC reactions, guiding solvent selection (e.g., DMF vs. THF) and catalyst loading. For example:
- Reaction Path Modeling : Identify energy barriers for triazole formation using B3LYP/6-31G* basis sets .
- Solvent Effects : COSMO-RS simulations to optimize polarity and dielectric constants for higher yields .
Q. How should researchers address contradictory solubility data reported for this compound?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from protonation states of the piperidine and carboxylic acid groups. Strategies:
Q. What strategies resolve low yields in multi-step syntheses involving this compound?
Common issues include Boc deprotection during triazole formation or poor cycloaddition efficiency. Solutions:
- Catalyst Optimization : Use Cu(I)Br with TBTA ligand to accelerate CuAAC kinetics .
- Stepwise Protection : Introduce the Boc group after triazole formation to avoid premature cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
